molecular formula C19H13ClF3N3O3 B1663378 5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione CAS No. 946080-23-5

5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione

Cat. No.: B1663378
CAS No.: 946080-23-5
M. Wt: 423.8 g/mol
InChI Key: DXDVSYALLVVBOV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AZD1386 involves several steps, including the formation of the spiro[indole-imidazolidine] core structureThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the spiro ring system . Industrial production methods for AZD1386 are not extensively documented, but they likely involve optimization of the synthetic route to ensure high yield and purity.

Chemical Reactions Analysis

AZD1386 undergoes various chemical reactions, including:

Comparison with Similar Compounds

AZD1386 is unique among TRPV1 antagonists due to its specific binding affinity and oral bioavailability. Similar compounds include:

    BCTC: A TRPV1 antagonist developed by Pardue Pharma.

    A-784168 and A-425619: TRPV1 antagonists developed by Abbott.

    GRC-6211: A TRPV1 antagonist developed by Glenmark.

    ABT-102 and ABT-116: TRPV1 antagonists developed by Abbott.

    JNJ-39729209: A TRPV1 antagonist developed by Janssen. These compounds share the common mechanism of TRPV1 antagonism but differ in their chemical structures, binding affinities, and pharmacokinetic properties.

Properties

CAS No.

946080-23-5

Molecular Formula

C19H13ClF3N3O3

Molecular Weight

423.8 g/mol

IUPAC Name

5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione

InChI

InChI=1S/C19H13ClF3N3O3/c1-9-5-12(20)7-13-14(9)26(16(28)18(13)15(27)24-17(29)25-18)8-10-3-2-4-11(6-10)19(21,22)23/h2-7H,8H2,1H3,(H2,24,25,27,29)

InChI Key

DXDVSYALLVVBOV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1N(C(=O)C23C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F)Cl

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C23C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F)Cl

Synonyms

5'-Chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]-spiro[imidazolidine-4,3'-[3H]indole]-2,2',5(1'H)-trione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione
Reactant of Route 2
5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione
Reactant of Route 3
Reactant of Route 3
5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione
Reactant of Route 4
Reactant of Route 4
5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione
Reactant of Route 5
5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione
Reactant of Route 6
5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione

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